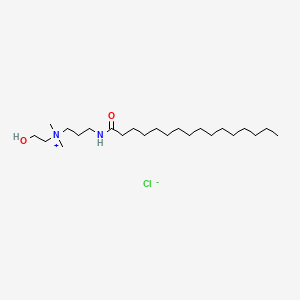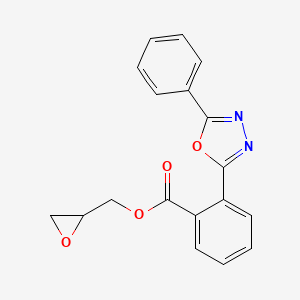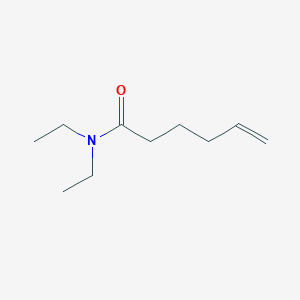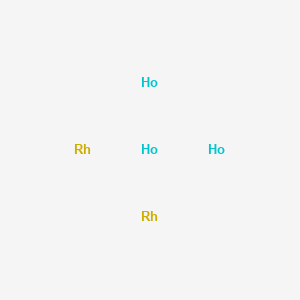
Holmium--rhodium (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium–rhodium (3/2) is a compound formed by the combination of holmium and rhodium in a 3:2 ratio. Holmium is a rare-earth element with the symbol Ho and atomic number 67, known for its high magnetic susceptibility and unique optical properties . Rhodium, on the other hand, is a transition metal with the symbol Rh and atomic number 45, valued for its catalytic properties and resistance to corrosion . The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The preparation of holmium–rhodium (3/2) involves several synthetic routes and reaction conditions. One common method is the metallothermic reduction of holmium fluoride (HoF3) with calcium in the presence of rhodium . This process involves heating the mixture to high temperatures to facilitate the reduction and formation of the compound. Another method involves the co-precipitation of holmium and rhodium salts, followed by calcination to obtain the desired compound . Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD) to achieve high purity and uniformity in the final product.
Chemical Reactions Analysis
Holmium–rhodium (3/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can react with oxygen to form oxides of holmium and rhodium . Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its elemental forms . Substitution reactions can occur when holmium–rhodium (3/2) reacts with halogens, forming halides such as holmium chloride and rhodium chloride . Common reagents used in these reactions include acids, bases, and halogens, with reaction conditions varying depending on the desired products.
Scientific Research Applications
Holmium–rhodium (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions . In biology, the compound’s unique magnetic properties make it useful in magnetic resonance imaging (MRI) and other diagnostic techniques . In medicine, holmium–rhodium (3/2) is explored for its potential in targeted drug delivery and cancer treatment due to its ability to generate localized heat when exposed to an alternating magnetic field . Industrial applications include its use in the production of high-strength alloys and as a component in advanced electronic devices .
Mechanism of Action
The mechanism of action of holmium–rhodium (3/2) involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, the compound facilitates the breaking and forming of chemical bonds by providing active sites for reactants to interact . In medical applications, the compound’s magnetic properties enable it to generate heat when subjected to an alternating magnetic field, leading to the destruction of cancer cells through hyperthermia . The compound’s ability to form stable complexes with various ligands also plays a crucial role in its mechanism of action in different applications .
Comparison with Similar Compounds
Holmium–rhodium (3/2) can be compared with other similar compounds, such as holmium–platinum (3/2) and holmium–palladium (3/2). While all these compounds share similar magnetic and catalytic properties, holmium–rhodium (3/2) is unique due to its higher resistance to corrosion and better performance in high-temperature applications . Other similar compounds include holmium chloride, holmium fluoride, and holmium oxide, which are commonly used in various chemical and industrial processes . The uniqueness of holmium–rhodium (3/2) lies in its combination of the desirable properties of both holmium and rhodium, making it a versatile compound for a wide range of applications.
Properties
CAS No. |
60063-68-5 |
|---|---|
Molecular Formula |
Ho3Rh2 |
Molecular Weight |
700.6020 g/mol |
IUPAC Name |
holmium;rhodium |
InChI |
InChI=1S/3Ho.2Rh |
InChI Key |
XTAUVTYBFAKPOR-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Ho].[Ho].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


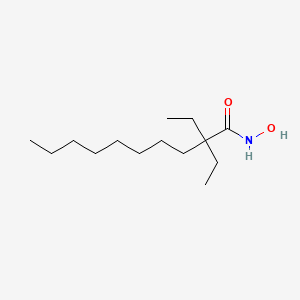
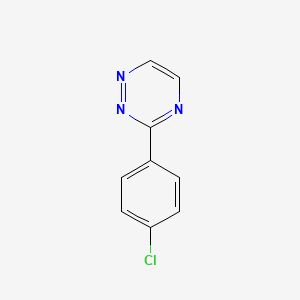
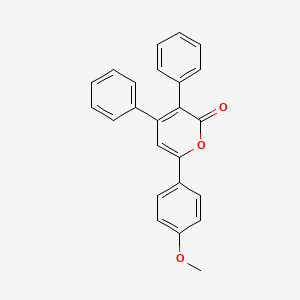
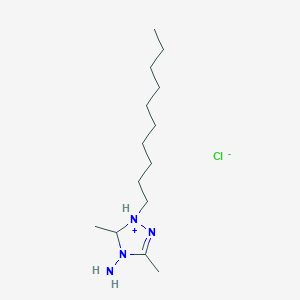
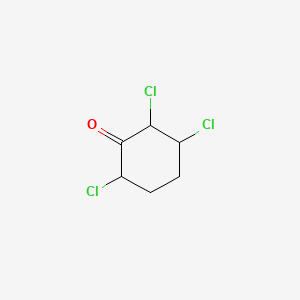
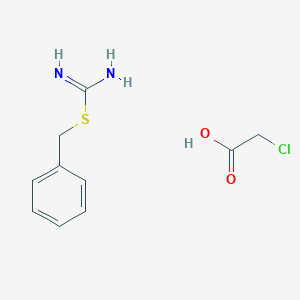

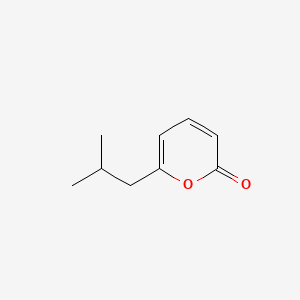
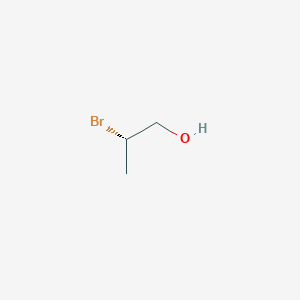
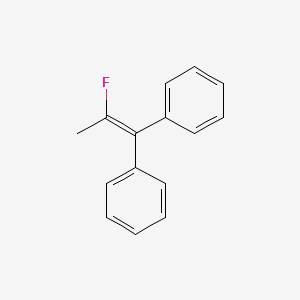
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
